molecular formula C14H8N6O6 B2498795 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 887866-10-6

3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2498795
CAS No.: 887866-10-6
M. Wt: 356.254
InChI Key: XUSUWYQRSCDIJT-UHFFFAOYSA-N
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Description

3,5-Dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 887866-10-6) is a synthetic small molecule with a molecular weight of 356.25 g/mol and a molecular formula of C14H8N6O6 . This compound is characterized by a benzamide backbone substituted with nitro groups at the 3- and 5-positions, which are strong electron-withdrawing groups that can enhance binding affinity to biological targets . The benzamide moiety is linked to a 1,3,4-oxadiazole ring, a key pharmacophore known for a wide spectrum of biological activities, which is further functionalized at the 5-position with a pyridin-3-yl group that can facilitate hydrogen bonding or π-π stacking interactions . Compounds incorporating the 1,3,4-oxadiazole scaffold and nitroaryl moieties have demonstrated potent, broad-spectrum antimycobacterial activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, as well as non-tuberculous mycobacteria (NTM), with minimum inhibitory concentration (MIC) values reaching ≤ 0.03 µM . The mechanism of action for such chemotypes has been experimentally confirmed to involve the disruption of mycobacterial cell wall biosynthesis via the inhibition of the essential flavoenzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) . Research into similar oxadiazole derivatives indicates significant potential for this compound in other antimicrobial applications, showing efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as promising antifungal activity against Candida albicans . Preliminary studies on analogous structures have also explored their anticancer potential, suggesting an ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines through mechanisms that may involve oxidative stress and DNA damage . This product is intended for research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

3,5-dinitro-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N6O6/c21-12(9-4-10(19(22)23)6-11(5-9)20(24)25)16-14-18-17-13(26-14)8-2-1-3-15-7-8/h1-7H,(H,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSUWYQRSCDIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the nitration of benzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The final step involves coupling the pyridinyl group to the oxadiazole ring under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Studies have demonstrated that 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide shows efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Properties

In addition to antibacterial effects, this compound has shown promising antifungal activity against strains of Candida albicans. The Minimum Inhibitory Concentration (MIC) values reported in studies suggest that it may be more effective than conventional antifungal agents like fluconazole .

Anticancer Potential

Preliminary studies have explored the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. The results indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Case Study 1: Antimicrobial Efficacy

A study conducted by Prabhakar et al. synthesized several derivatives of 1,3,4-oxadiazoles and evaluated their antimicrobial activity using disc diffusion methods. Among these derivatives, this compound exhibited superior activity against both bacterial and fungal pathogens .

Case Study 2: Anticancer Activity Assessment

In another investigation focused on anticancer properties, researchers tested the compound against human breast cancer cell lines. Results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity compared to existing chemotherapeutics .

Mechanism of Action

The mechanism of action of 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The nitro groups and the oxadiazole ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s pyridin-3-yl group contrasts with LMM5’s 4-methoxyphenylmethyl and LMM11’s furan-2-yl. Pyridine’s aromaticity and nitrogen atom may enhance solubility or target interactions compared to the methoxy or furan groups.
  • Benzamide Modifications: The nitro groups in the target compound differ from the sulfamoyl groups in LMM5/LMM11.

Physicochemical Properties

  • Solubility : The pyridine ring in the target compound may improve aqueous solubility compared to LMM5’s methoxyphenyl group (lipophilic) or LMM11’s furan (moderately polar).
  • Stability : Nitro groups are prone to reduction under biological conditions, which could limit stability compared to the sulfamoyl groups in LMM5/LMM11.

Biological Activity

3,5-Dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a nitro group and an oxadiazole moiety, which are known to enhance biological activity against various pathogens and cancer cell lines. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H9N5O4\text{C}_{12}\text{H}_{9}\text{N}_{5}\text{O}_{4}

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. The following sections summarize key findings regarding its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. In particular:

  • Mechanism of Action : The presence of nitro groups enhances the electron affinity of the molecule, which may contribute to its ability to disrupt microbial cell membranes or inhibit essential enzymes.
  • Target Organisms : Studies have shown effectiveness against a range of bacteria including Staphylococcus aureus, Escherichia coli, and fungi such as Candida albicans .

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been explored:

  • Cell Lines Tested : The compound has been tested against several cancer cell lines including MCF-7 (breast cancer), U-937 (leukemia), and others.
  • Mechanism : The compound induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of p53 expression levels .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of ActionReference
MCF-710.38Apoptosis induction
U-93715.50Caspase activation
MDA-MB-23112.00p53 modulation

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • In Vivo Studies : Animal models have demonstrated that administration of this compound leads to significant tumor reduction in xenograft models.
  • Pharmacokinetics : Studies on absorption and metabolism indicate that the compound is well absorbed with a favorable half-life for therapeutic use .

Q & A

Q. What are the optimal synthetic routes for 3,5-dinitro-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be standardized?

Answer: The synthesis of this compound likely follows a multi-step approach, starting with the preparation of the pyridinyl-oxadiazole core (via cyclization of hydrazides with carboxylic acid derivatives) followed by benzamide coupling. For example, oxadiazole formation can be achieved using carbodiimide-mediated coupling or via a three-component cycloaddition (as seen in analogous oxadiazole syntheses) . Reaction optimization should focus on:

  • Catalyst selection : Use of DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C to enhance solubility of nitro-substituted intermediates .
  • Purity control : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .

Q. How can the structural integrity and purity of this compound be validated?

Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Compare experimental 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., using ChemDraw or Gaussian) to confirm substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+) and rule out fragmentation artifacts .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation of the nitro groups.
  • Solvent : Dissolve in anhydrous DMSO (1–10 mM stock) to avoid hydrolysis of the oxadiazole ring .
  • Long-term stability : Monitor via periodic HPLC analysis; degradation products (e.g., nitro-reduced byproducts) should be <5% over six months .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., kinases or enzymes). For example, the pyridinyl-oxadiazole moiety may act as a hydrogen bond acceptor, while nitro groups enhance π-π stacking .
  • QSAR studies : Correlate electronic parameters (Hammett σ constants for nitro groups) with experimental IC50_{50} values to predict activity trends .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using SwissADME or ADMETLab 2.0 .

Q. How should researchers address contradictory data in bioactivity assays (e.g., in vitro vs. in vivo results)?

Answer:

  • Assay standardization : Validate in vitro assays (e.g., enzyme inhibition) with positive controls (e.g., staurosporine for kinases) and replicate experiments (n ≥ 3) .
  • Metabolic stability : Test compound stability in liver microsomes to identify rapid degradation in vivo (e.g., nitro group reduction by cytochrome P450 enzymes) .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability if in vivo activity is lower than in vitro predictions .

Q. What strategies mitigate interference from nitro group reduction during biological testing?

Answer:

  • Redox buffers : Include antioxidants (e.g., ascorbic acid, 1 mM) in cell culture media to stabilize nitro groups .
  • Metabolite profiling : Use LC-MS/MS to identify reduced intermediates (e.g., amine derivatives) and adjust dosing regimens .
  • Structural modification : Replace nitro groups with bioisosteres (e.g., trifluoromethyl) if reduction compromises activity .

Q. How can researchers optimize reaction yields when scaling up synthesis?

Answer:

  • Flow chemistry : Implement continuous-flow reactors to maintain precise temperature control (critical for exothermic nitro group reactions) .
  • Solvent recycling : Use membrane filtration to recover DMF or DMSO, reducing costs and waste .
  • Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical parameters (e.g., stoichiometry, mixing rate) affecting yield .

Q. What advanced techniques characterize electronic effects of the nitro and oxadiazole substituents?

Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm planarity of the benzamide-oxadiazole system and assess intramolecular charge transfer .
  • DFT calculations : Compute HOMO-LUMO gaps (e.g., using Gaussian 16) to predict reactivity in nucleophilic/electrophilic environments .
  • Electrochemical analysis : Cyclic voltammetry to measure reduction potentials of nitro groups, correlating with redox-mediated bioactivity .

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